molecular formula C12H19N B1453630 2,2-Dimethyl-1-(3-methylphenyl)propan-1-amine CAS No. 854181-07-0

2,2-Dimethyl-1-(3-methylphenyl)propan-1-amine

Cat. No. B1453630
M. Wt: 177.29 g/mol
InChI Key: YNRFBIYHHSTFGJ-UHFFFAOYSA-N
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Description

“2,2-Dimethyl-1-(3-methylphenyl)propan-1-amine” is a chemical compound with the molecular formula C12H19N. It has a molecular weight of 177.29 g/mol .


Molecular Structure Analysis

The InChI code for “2,2-Dimethyl-1-(3-methylphenyl)propan-1-amine” is 1S/C12H19N/c1-9-6-5-7-10(8-9)11(13)12(2,3)4/h5-8,11H,13H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“2,2-Dimethyl-1-(3-methylphenyl)propan-1-amine” is a liquid at room temperature .

Scientific Research Applications

X-ray Structures and Computational Studies

2,2-Dimethyl-1-(3-methylphenyl)propan-1-amine has been characterized using FTIR, UV-Vis, and multinuclear NMR spectroscopy. X-ray diffraction and computational methods like DFT and TDDFT have been used for structural determination and electronic spectral analysis, highlighting its applicability in molecular structure studies (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).

Role in Cancer Research

It serves as a structural basis for developing novel small molecule inhibitors in cancer research. Studies have shown the importance of the compound’s structural motifs, aiding in chemical modifications to optimize pharmacological properties for cancer treatment (Mun, Jabbar, Devi, Liu, Van Meir, & Goodman, 2012).

Use in Organic Synthesis

The compound has been utilized in organic synthesis, especially in the preparation of protected carboxylic acids. It highlights its role in synthetic chemistry, providing pathways for creating diverse organic compounds (Arai, Tokuyama, Linsell, & Fukuyama, 1998).

Catalytic Applications

Its derivatives have been used in catalytic applications, particularly in hydrogenation reactions. Such studies demonstrate the potential of this compound in catalysis and material science (Tang Lin-sheng, 2008).

Crystal Structure Analysis

The compound has been important in crystallography, aiding in understanding molecular interactions and crystal packing. It helps in the exploration of molecular geometries and intermolecular forces (Jebas, Fun, Quah, Ooi, Rambabu, Vijayakumar, & Sarveswari, 2013).

Modification of Polymers

It has been used in modifying poly vinyl alcohol/acrylic acid hydrogels. These modifications have implications for the development of materials with enhanced thermal stability and potential medical applications (Aly & El-Mohdy, 2015).

Safety And Hazards

The compound is classified as dangerous with the signal word "Danger" . It has several hazard statements including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H318 (Causes serious eye damage), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . There are several precautionary statements associated with it, including recommendations for handling and storage, first-aid measures, and disposal considerations .

properties

IUPAC Name

2,2-dimethyl-1-(3-methylphenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-9-6-5-7-10(8-9)11(13)12(2,3)4/h5-8,11H,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNRFBIYHHSTFGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-1-(3-methylphenyl)propan-1-amine

CAS RN

854181-07-0
Record name 2,2-dimethyl-1-(3-methylphenyl)propan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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